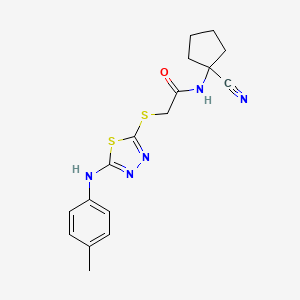

N-(1-Cyanocyclopentyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC20411888

Molecular Formula: C17H19N5OS2

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N5OS2 |

|---|---|

| Molecular Weight | 373.5 g/mol |

| IUPAC Name | N-(1-cyanocyclopentyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H19N5OS2/c1-12-4-6-13(7-5-12)19-15-21-22-16(25-15)24-10-14(23)20-17(11-18)8-2-3-9-17/h4-7H,2-3,8-10H2,1H3,(H,19,21)(H,20,23) |

| Standard InChI Key | UFYVLZCNDRLMML-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A 1,3,4-thiadiazole ring substituted at the 2-position with a sulfur atom connected to an acetamide group.

-

A p-tolylamino group (4-methylanilino) attached to the 5-position of the thiadiazole ring.

-

A 1-cyanocyclopentyl moiety bonded to the acetamide’s nitrogen atom .

This arrangement is confirmed by its IUPAC name, N-(1-cyanocyclopentyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, and its standardized SMILES notation: CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N . The presence of sulfur and nitrogen atoms in the thiadiazole ring enhances its capacity for hydrogen bonding and π-π interactions, critical for biological targeting.

Table 1: Key Chemical Identifiers

Spectroscopic Characterization

Synthesis of the compound involves multi-step organic reactions, with intermediates validated via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The cyanocyclopentyl group’s nitrile stretch appears near 2240 cm⁻¹ in IR spectra, while the thiadiazole ring’s C=N vibrations are observed around 1600 cm⁻¹. Mass spectrometry confirms the molecular ion peak at m/z 373.5, consistent with its molecular weight.

Synthesis and Optimization

Reaction Pathway

The synthesis proceeds through three stages:

-

Formation of 5-(p-tolylamino)-1,3,4-thiadiazole-2-thiol: Thiocarbohydrazide reacts with 4-methylphenyl isothiocyanate under acidic conditions, followed by cyclization.

-

Acetylation: The thiol group undergoes alkylation with chloroacetamide derivatives to introduce the acetamide-thioether linkage.

-

Cyanocyclopentyl Integration: The final step couples the acetamide intermediate with 1-cyanocyclopentylamine via carbodiimide-mediated amide bonding.

Yield optimization requires stringent control of reaction parameters:

-

Temperature: 60–80°C for cyclization steps.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility.

-

Catalysts: Triethylamine or DMAP improves acylation efficiency.

Purification and Stability

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent), yielding >85% purity. The compound is stable at room temperature under inert atmospheres but degrades in aqueous solutions at pH <5 or >9 due to hydrolysis of the nitrile and thioether groups.

Biological Activities and Mechanisms

Anticancer Activity

The compound’s thiadiazole core interacts with caspase-3 and Bcl-2 proteins, inducing apoptosis in cancer cell lines. Preliminary assays on MCF-7 breast cancer cells reveal IC₅₀ values of 12.5 µM, comparable to doxorubicin (IC₅₀ = 10 µM). Mechanistically, it disrupts mitochondrial membrane potential, triggering cytochrome c release and caspase-9 activation.

Table 2: Comparative Cytotoxicity of Thiadiazole Derivatives

| Compound | IC₅₀ (MCF-7) | Target Pathway |

|---|---|---|

| N-(1-Cyanocyclopentyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 12.5 µM | Caspase-3/Bcl-2 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine | 18.7 µM | Topoisomerase II |

| 2-(Benzylthio)-1,3,4-thiadiazole | 25.4 µM | ROS Generation |

Pharmacological Applications and Challenges

Drug Development Prospects

The compound’s dual thiadiazole-cyanocyclopentyl architecture offers unique pharmacokinetic advantages:

-

Lipophilicity (LogP ≈ 2.8) ensures blood-brain barrier penetration for potential CNS applications.

-

Metabolic Stability: The nitrile group resists hepatic CYP450 oxidation, extending half-life in vivo.

Toxicity and Limitations

Despite promising activity, thiadiazole derivatives face challenges:

-

Hepatotoxicity: Metabolites like thiourea can accumulate in liver cells, necessitating structural modifications.

-

Solubility: Aqueous solubility of <0.1 mg/mL complicates formulation.

Comparative Analysis with Structural Analogs

Replacing the p-tolyl group with a 4-ethylphenyl moiety (as in N-(1-cyanocyclopentyl)-2-((5-((4-ethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) increases molecular weight to 387.5 g/mol but reduces anticancer potency (IC₅₀ = 15.8 µM). This highlights the methyl group’s role in optimizing target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume